4-Iodo-2-methoxyaniline hydrochloride
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Overview
Description
4-Iodo-2-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H8INO·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by iodine and methoxy groups. This compound is often used in organic synthesis and various scientific research applications due to its unique chemical properties .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Iodo-2-methoxyaniline hydrochloride . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodo-2-methoxyaniline hydrochloride can be synthesized through the iodination of 2-methoxyaniline. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as sodium nitrite, in an acidic medium. The reaction conditions often include maintaining a low temperature to control the rate of reaction and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the high purity of the final product. The compound is usually stored in a cool, dry place to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-methoxyaniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products
Substitution Reactions: Products include various substituted anilines.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
4-Iodo-2-methoxyaniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-Iodoaniline: Similar structure but lacks the methoxy group.
2-Methoxyaniline: Similar structure but lacks the iodine atom.
4-Bromo-2-methoxyaniline: Similar structure with bromine instead of iodine
Uniqueness
4-Iodo-2-methoxyaniline hydrochloride is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical properties and reactivity. The combination of these substituents makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
4-iodo-2-methoxyaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUCDRNCHBNQCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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